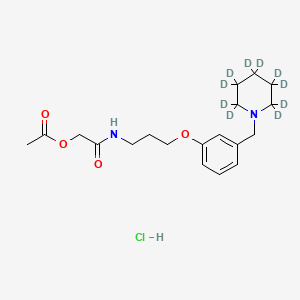

Roxatidine-d10 Acetate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

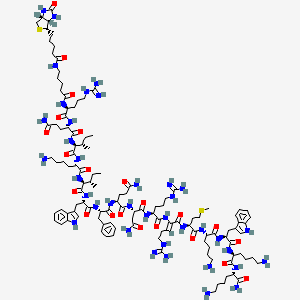

Roxatidine-d10 Acetate Hydrochloride is a deuterated form of Roxatidine Acetate Hydrochloride, a competitive histamine H2 receptor antagonist. This compound is primarily used in the treatment of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastroesophageal reflux disease, and gastritis . Upon oral absorption, it is rapidly converted to its active metabolite, Roxatidine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Roxatidine-d10 Acetate Hydrochloride involves several steps:

Reductive Amination: Piperidine and 3-hydroxybenzaldehyde undergo reductive amination to form 3-(1-Piperidinylmethyl)phenol.

William Ether Synthesis: The product is then reacted with N-(3-Bromopropyl)phthalimide to form an intermediate compound.

Deprotection: Hydrazine is used to deprotect the intermediate, yielding (3-(1-piperidinylmethyl)phenoxy)propylamine.

Amide Formation: This compound is then heated with glycolic acid to form the amide.

Acetylation: Finally, acetylation with acetic anhydride completes the synthesis.

Industrial Production Methods

For industrial production, Roxatidine Acetate Hydrochloride is prepared using glycine, mannitol, sodium sulfite, and edetate disodium as auxiliary materials. The process involves ultrafiltration and freeze-drying to prepare a stable injectable form .

Análisis De Reacciones Químicas

Types of Reactions

Roxatidine-d10 Acetate Hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Roxatidine-d10 Acetate Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on histamine H2 receptors.

Medicine: Used in the treatment of gastric ulcers and other related conditions.

Industry: Used in the formulation of pharmaceuticals.

Mecanismo De Acción

Roxatidine-d10 Acetate Hydrochloride exerts its effects by competitively inhibiting the binding of histamine to H2 receptors on the parietal cells of the stomach. This inhibition reduces intracellular cyclic AMP concentrations and gastric acid secretion . The compound is rapidly metabolized to its active form, Roxatidine, which further enhances its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Cimetidine: Another H2 receptor antagonist used to treat similar conditions.

Ranitidine: Known for its rapid onset of action and longer duration of effect.

Famotidine: More potent than cimetidine and ranitidine with fewer side effects.

Uniqueness

Roxatidine-d10 Acetate Hydrochloride is unique due to its high bioavailability (80-90%) and rapid absorption . It also has a longer half-life compared to other H2 receptor antagonists, making it more effective in reducing gastric acid secretion .

Propiedades

Fórmula molecular |

C19H29ClN2O4 |

|---|---|

Peso molecular |

395.0 g/mol |

Nombre IUPAC |

[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |

Clave InChI |

FEWCTJHCXOHWNL-PBQOSDORSA-N |

SMILES isomérico |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)COC(=O)C)([2H])[2H])([2H])[2H])[2H].Cl |

SMILES canónico |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)

![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)

![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)